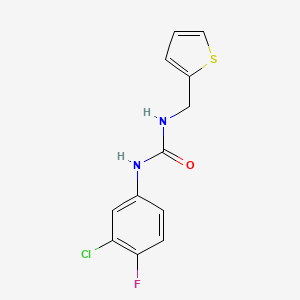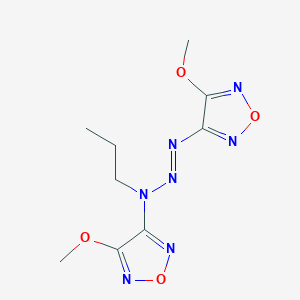![molecular formula C21H22ClF4NO2S B5359455 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride](/img/structure/B5359455.png)
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple fluorine atoms and a morpholine ring, making it a subject of interest for researchers in chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride typically involves multiple steps, starting with the preparation of the core structure. The process often includes:
Formation of the phenyl ring:
Attachment of the morpholine ring: The morpholine ring is introduced through nucleophilic substitution reactions.
Formation of the prop-2-enyl linkage: This step involves the formation of the double bond through an elimination reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the double bond to a single bond, forming saturated derivatives.
Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Saturated derivatives.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology
In biological research, 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride is studied for its potential as a biochemical probe. Its ability to interact with specific proteins and enzymes makes it valuable for understanding biological processes.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its unique structure may allow it to act as a drug candidate for treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s fluorine atoms enhance its binding affinity and specificity, allowing it to modulate biological pathways effectively.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
Compared to similar compounds, 4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride stands out due to its morpholine ring and prop-2-enyl linkage
Eigenschaften
IUPAC Name |
4-[(E)-3-[2,3,5,6-tetrafluoro-4-(4-methyl-2-methylsulfanylphenoxy)phenyl]prop-2-enyl]morpholine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F4NO2S.ClH/c1-13-5-6-15(16(12-13)29-2)28-21-19(24)17(22)14(18(23)20(21)25)4-3-7-26-8-10-27-11-9-26;/h3-6,12H,7-11H2,1-2H3;1H/b4-3+; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHSSHUWMMSDNNF-BJILWQEISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC2=C(C(=C(C(=C2F)F)C=CCN3CCOCC3)F)F)SC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC2=C(C(=C(C(=C2F)F)/C=C/CN3CCOCC3)F)F)SC.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClF4NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(2Z)-3-[3-fluoro-4-(pyrrolidin-1-yl)phenyl]-2-(5-methyl-1H-benzimidazol-2-yl)prop-2-enenitrile](/img/structure/B5359380.png)
![1-[5-Hydroxy-1-(2-methoxyphenyl)-2-methylindol-3-yl]ethanone](/img/structure/B5359396.png)
![N-[2-(benzyloxy)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5359402.png)
![(3-hydroxy-6-oxo-2,3,3a,9a-tetrahydro-6H-furo[2',3':4,5][1,3]oxazolo[3,2-a]pyrimidin-2-yl)methyl benzoate](/img/structure/B5359408.png)
![7-(5-isopropylpyrimidin-4-yl)pyrazolo[1,5-a]pyridine](/img/structure/B5359413.png)
![1-[(4-bromo-2,3,5-trimethylphenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5359425.png)
![3-[2-(1-oxa-8-azaspiro[4.5]dec-8-yl)-2-oxoethyl]-4(3H)-quinazolinone](/img/structure/B5359439.png)
![N-({2-[(6-methylpyridin-3-yl)oxy]pyridin-3-yl}methyl)indane-1-carboxamide](/img/structure/B5359443.png)
![3-(3-chlorophenyl)-2-methyl-7-(2-thienyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5359449.png)


![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B5359475.png)
![1-[(3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazol-5-yl)carbonyl]-4-azepanamine](/img/structure/B5359482.png)

